Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1218789-54-8
VCID: VC0037076
InChI: InChI=1S/C16H23BO5/c1-7-20-13-9-11(14(18)19-6)8-12(10-13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(=O)OC
Molecular Formula: C16H23BO5
Molecular Weight: 306.165

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1218789-54-8

Cat. No.: VC0037076

Molecular Formula: C16H23BO5

Molecular Weight: 306.165

* For research use only. Not for human or veterinary use.

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 1218789-54-8

Specification

CAS No. 1218789-54-8
Molecular Formula C16H23BO5
Molecular Weight 306.165
IUPAC Name methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C16H23BO5/c1-7-20-13-9-11(14(18)19-6)8-12(10-13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3
Standard InChI Key YCYXPSGJPZOSTO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate comprises three key functional groups:

  • A benzoate backbone esterified with a methoxy group at the 1-position.

  • An ethoxy substituent at the 3-position, enhancing solubility in polar organic solvents.

  • A pinacol-protected boronic acid at the 5-position, forming a stable dioxaborolane ring .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1218789-54-8
Molecular FormulaC₁₆H₂₃BO₅
Molecular Weight306.165 g/mol
IUPAC NameMethyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
SMILESO=C(OC)C=1C=C(OCC)C=C(C1)B2OC(C)(C)C(O2)(C)C
InChI KeyYCYXPSGJPZOSTO-UHFFFAOYSA-N

The compound’s boronic ester group confers stability under ambient conditions while retaining reactivity in cross-coupling environments. The tetramethyl substituents on the dioxaborolane ring induce steric hindrance, moderating reaction kinetics and selectivity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzoic acid precursor:

  • Nitration and esterification: A nitro group is introduced to the benzoate core under acidic conditions, followed by esterification with methanol.

  • Borylation: A Suzuki-Miyaura coupling installs the pinacol boronic ester using palladium catalysts. This step leverages the compound’s boronic acid pinacol ester group, which acts as a nucleophilic partner in cross-couplings .

Industrial-Scale Production

While detailed industrial protocols remain proprietary, laboratory-scale methods emphasize:

  • Temperature control: Reactions are conducted at −5°C to 25°C to prevent boronate hydrolysis.

  • Catalyst systems: Pd(PPh₃)₄ or PdCl₂(dppf) are employed for efficient coupling .

Table 2: Representative Synthetic Conditions

ParameterValue
Reaction Temperature−5°C to 25°C
CatalystPd(PPh₃)₄ (1–5 mol%)
SolventTetrahydrofuran (THF)
Yield60–85%

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group participates in Pd-catalyzed couplings with aryl halides, enabling C–C bond formation. For example, it has been used to synthesize terphenyl derivatives for protein-protein interaction inhibitors .

Functional Group Compatibility

  • Electrophilic aromatic substitution: The ethoxy group directs incoming electrophiles to the para position.

  • Ester hydrolysis: Under basic conditions, the methyl ester converts to a carboxylic acid for further derivatization .

Role in Medicinal Chemistry

PD-L1/PD-1 Inhibitors

Recent studies describe terphenyl-based inhibitors of the PD-L1/PD-1 immune checkpoint, where this compound serves as a boronic ester coupling partner. Docking simulations (AutoDock Vina) indicate that derivatives exhibit binding affinities (ΔG = −11.7 kcal/mol) surpassing first-generation inhibitors like BMS-1166 (−10.7 kcal/mol) .

Table 3: Inhibitory Activities of Terphenyl Derivatives

CompoundIC₅₀ (nM)Target Protein
7a0.82PD-L1
7e1.45PD-L1
7h4.30PD-L1

Solubility Optimization

The ethoxy group enhances aqueous solubility, addressing a common limitation of boronic acids. This property is critical for in vivo bioavailability in drug candidates .

ConditionSpecification
Temperature−20°C (long-term)
AtmosphereInert gas (N₂ or Ar)
Moisture Control<10% relative humidity

Recent Research and Developments (2023–2025)

Advanced Catalytic Systems

Recent work explores Ni-catalyzed couplings to reduce Pd-related toxicity. Initial trials show comparable yields (70–78%) using NiCl₂(dme)/dtbpy systems.

Materials Science Applications

The compound’s rigid aromatic structure has been leveraged in liquid crystal formulations, achieving phase transitions at 120–150°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator